![molecular formula C19H22N4O B14201852 Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- CAS No. 832734-50-6](/img/structure/B14201852.png)
Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- is a complex organic compound that belongs to the class of nitriles It is characterized by the presence of a benzonitrile group attached to a pyrimidine ring, which is further substituted with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency of the synthesis process . These methods not only improve the reaction rates but also reduce the environmental impact by minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring and pyrimidine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrile group can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can modulate the activity of enzymes and receptors. The piperidine moiety may enhance the compound’s binding affinity to biological targets, thereby influencing its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single aromatic ring.
4-Isopropylbenzonitrile: Similar structure but lacks the pyrimidine and piperidine moieties.
Benzoguanamine: Contains a nitrile group but has a different core structure.
Uniqueness
Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]- is unique due to its combination of a benzonitrile group with a pyrimidine ring and piperidine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
832734-50-6 |
|---|---|
Fórmula molecular |
C19H22N4O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C19H22N4O/c1-14(2)23-9-7-18(8-10-23)24-19-21-12-17(13-22-19)16-5-3-15(11-20)4-6-16/h3-6,12-14,18H,7-10H2,1-2H3 |
Clave InChI |
DLANJVOTHZXNGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


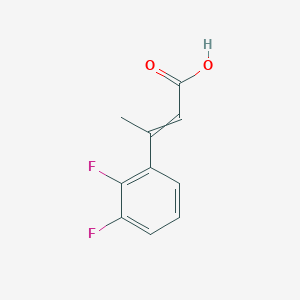
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)

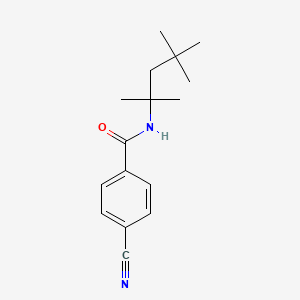
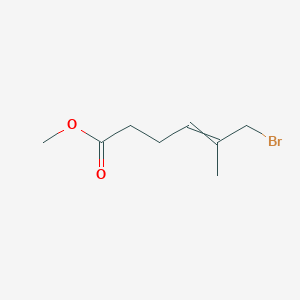
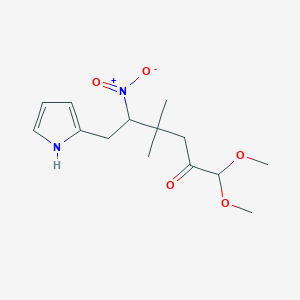
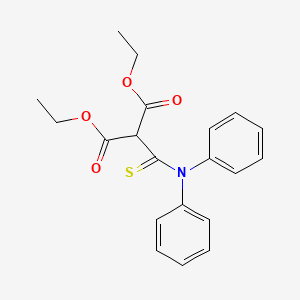
![1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione](/img/structure/B14201840.png)
